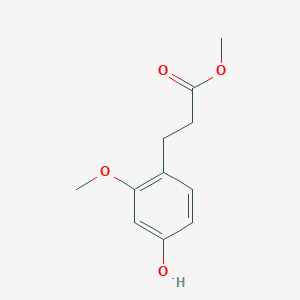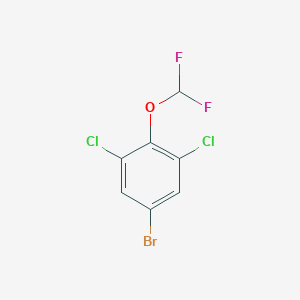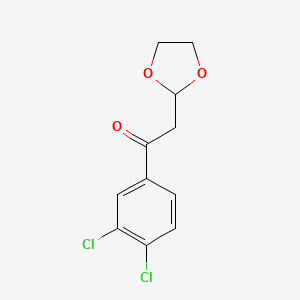![molecular formula C19H26O3 B1456422 (8R,9S,13S,14S,17S)-4-(113C)Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol CAS No. 1217442-62-0](/img/structure/B1456422.png)
(8R,9S,13S,14S,17S)-4-(113C)Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Overview
Description
The compound is a phenylamino-substituted estrogen . It has been studied in the context of the ER-alpha ligand-binding domain . The compound has been used in experiments involving human MCF-7 breast cancer cells .
Molecular Structure Analysis
The compound has been studied in the context of its interaction with the ER-alpha ligand-binding domain . The crystal structure of this domain in complex with the compound has been determined .Scientific Research Applications
Application in Biochemistry: Estrogen Receptor Binding
- Summary of the Application : This compound has been used in studies involving the estrogen receptor, a protein involved in the regulation of various biological processes. It has been found to bind to the estrogen receptor, and its structure has been analyzed in complex with the receptor .
- Methods of Application : The compound was used in X-ray diffraction studies to determine its structure when bound to the estrogen receptor. This involved crystallizing the receptor in complex with the compound and analyzing the resulting crystal structure .
- Results or Outcomes : The studies provided insights into the binding mode of the compound with the estrogen receptor, which could potentially inform the design of new drugs targeting this receptor .
Application in Structural Biology: Crystallography
- Summary of the Application : This compound has been used in structural biology, specifically in X-ray crystallography studies of the estrogen receptor .
- Methods of Application : The compound was crystallized in complex with the estrogen receptor, and the resulting crystal structure was analyzed using X-ray diffraction .
- Results or Outcomes : The studies provided detailed structural information about the binding mode of the compound with the estrogen receptor .
Application in Pharmaceutical Analysis
- Summary of the Application : This compound, also known as 6Beta-Hydroxyestradiol, is used in pharmaceutical analytical studies .
- Methods of Application : It is used as an analytical standard in the quality control and drug development process .
- Results or Outcomes : The use of this compound in pharmaceutical analysis helps ensure the quality and efficacy of drugs .
Application in Structural Biology: Protein-Ligand Interaction Studies
- Summary of the Application : This compound has been used in protein-ligand interaction studies, specifically with the estrogen receptor .
- Methods of Application : The compound was used in complex with the estrogen receptor, and the resulting structure was analyzed using X-ray diffraction .
- Results or Outcomes : The studies provided detailed structural information about the binding mode of the compound with the estrogen receptor .
Application in Pharmaceutical Quality Control
- Summary of the Application : This compound, also known as 6Beta-Hydroxyestradiol, is used in pharmaceutical quality control .
- Methods of Application : It is used as an analytical standard in the quality control process .
- Results or Outcomes : The use of this compound in pharmaceutical analysis helps ensure the quality and efficacy of drugs .
Future Directions
properties
IUPAC Name |
(8R,9S,13S,14S,17S)-4-(113C)methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,17,20-21H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,17+,19+/m1/s1/i2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWZIZLVBYHFES-XKNIGZFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4O[13CH3])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746291 | |
| Record name | (17beta)-4-[(~13~C)Methyloxy]estra-1,3,5(10)-triene-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8R,9S,13S,14S,17S)-4-(113C)Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
CAS RN |
1217442-62-0 | |
| Record name | (17beta)-4-[(~13~C)Methyloxy]estra-1,3,5(10)-triene-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1217442-62-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456339.png)
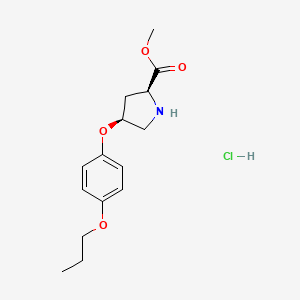
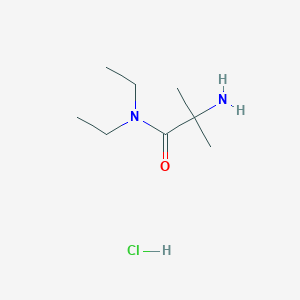
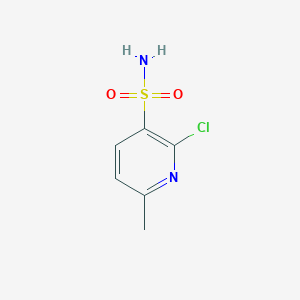

![1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1456347.png)
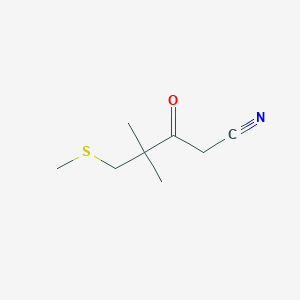
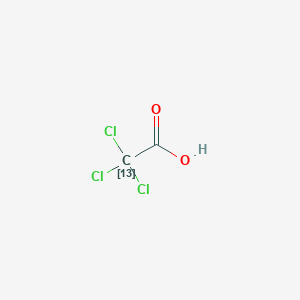
![(1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1456356.png)


